3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one

Medicinal Chemistry Structural Biology Fragment-Based Drug Design

Accelerate NAAA inhibitor and chem. probe development with this privileged azetidin-2-one intermediate. It combines a free 3-amino group, a 5-bromothiophene cross-coupling handle for SAR exploration and X-ray phasing, and an orthogonally removable N-DMB group. - Reduces synthetic steps versus sequential assembly. - Enables late-stage Pd-catalyzed diversification. - Consistent ≥98% purity from multiple certified suppliers, ensuring reliable scale-up.

Molecular Formula C16H17BrN2O3S
Molecular Weight 397.3 g/mol
Cat. No. B12063881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
Molecular FormulaC16H17BrN2O3S
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(S3)Br)OC
InChIInChI=1S/C16H17BrN2O3S/c1-21-10-4-3-9(7-11(10)22-2)8-19-15(14(18)16(19)20)12-5-6-13(17)23-12/h3-7,14-15H,8,18H2,1-2H3
InChIKeyLZJVMQOMDCTPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-β-Lactam Building Block Overview


3-Amino-4-(5-bromothiophen-2-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one (CAS 1291489-10-5) is a synthetically decorated monocyclic β-lactam (azetidin-2-one) that incorporates three distinct functional handles: a free 3-amino group, a C-4 5-bromothiophen-2-yl substituent, and an N-1 3,4-dimethoxybenzyl (DMB) protecting group . The compound belongs to a class of 3-amino-4-substituted monocyclic β-lactams recognized as privileged scaffolds in medicinal chemistry, with known applications as N-acylethanolamine acid amidase (NAAA) inhibitors and antibacterial agents [1]. Its molecular formula is C₁₆H₁₇BrN₂O₃S with a molecular weight of 397.3 g/mol, and it is commercially available from multiple vendors at purities ≥95% to ≥98% .

Why Generic Substitution Fails for This Building Block


Generic substitution among 3-aminoazetidin-2-one building blocks is precluded by the orthogonal reactivity and distinct physicochemical profiles dictated by their C-4 and N-1 substituents. The 5-bromothiophene moiety on the target compound introduces a heavy atom (Br) that enables halogen bonding interactions and provides a synthetic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), which is absent in non-halogenated C-4 aryl analogs . Simultaneously, the N-1 dimethoxybenzyl group offers a selective deprotection pathway via oxidative (CAN) or reductive (Birch reduction) conditions that is incompatible with other common N-protecting groups (e.g., PMB, benzyl) [1]. These structural features create a unique reactivity profile that cannot be replicated by the closest commercially available analogs—4-(5-bromothiophen-2-yl)azetidin-2-one (lacks the 3-amino group), 3-amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one (lacks the bromothiophene), or 3-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one (lacks the DMB protecting group) .

Differentiation Evidence vs. Closest Analogs


Heavy Atom Incorporation for X-ray and Halogen Bonding

The presence of a bromine atom at the 5-position of the thiophene ring in the target compound provides anomalous scattering for X-ray crystallography phase determination and enables halogen bonding interactions with biological targets. The closest non-halogenated analog, 3-amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one (CAS 1291487-57-4), lacks any halogen atom and therefore cannot support these functions . Similarly, 3-amino-4-phenyl-1-(3,4-dimethoxybenzyl)azetidin-2-one analogs lack both the sulfur heteroatom and the bromine [1].

Medicinal Chemistry Structural Biology Fragment-Based Drug Design

Synthetic Diversification via C-4 Cross-Coupling Handle

The C-4 5-bromothiophen-2-yl substituent contains an aryl bromide that can participate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck), enabling late-stage diversification of the β-lactam scaffold. This synthetic versatility is contrasted with the C-4 3,4-dimethoxyphenyl analog (CAS 1291487-57-4), which lacks a halogen and cannot be directly diversified at that position . The simpler analog 4-(5-bromothiophen-2-yl)azetidin-2-one (CAS 1341876-13-8) also contains the bromothiophene but lacks the 3-amino group required for carbamate formation, limiting its utility in NAAA inhibitor programs .

Organic Synthesis Medicinal Chemistry Library Design

Lipophilicity and Molecular Weight Differentiation

The incorporation of bromine and sulfur atoms in the target compound increases its molecular weight to 397.3 g/mol compared to 372.4 g/mol for the non-brominated, sulfur-free analog 3-amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one (CAS 1291487-57-4) . The simpler analog 4-(5-bromothiophen-2-yl)azetidin-2-one (CAS 1341876-13-8) has a significantly lower molecular weight of 232.10 g/mol due to the absence of the 3-amino group and the dimethoxybenzyl N-protecting group . The increased molecular weight and the presence of the lipophilic bromothiophene predict higher logP for the target compound, which may enhance membrane permeability but also potentially reduce aqueous solubility relative to non-halogenated, non-thiophene analogs.

Drug Discovery ADME Physicochemical Profiling

Orthogonal N-1 Protecting Group Deprotection

The N-1 3,4-dimethoxybenzyl (DMB) group on the target compound can be selectively removed via oxidative cleavage with cerium ammonium nitrate (CAN) or via ammonia-free Birch reduction, as demonstrated in the synthetic methodology for 3-amino-4-substituted monocyclic β-lactams [1]. This selectivity is critical because the 3-amino group and the β-lactam ring are sensitive to strong acids (e.g., TFA) and hydrogenolysis conditions typically used to remove benzyl or PMB protecting groups. Analogs such as 3-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one (CAS 1291487-43-8) bear an N-aryl substituent that cannot be removed under any mild conditions, permanently limiting further N-functionalization .

Synthetic Methodology Protecting Group Chemistry Process Chemistry

Commercial Availability and Purity Benchmarking

The target compound is available from multiple vendors at certified purities of NLT 98% (MolCore, Leyan) and 95%+ (Chemenu) . In comparison, the close analog 3-amino-1-(4-bromophenyl)-4-(5-bromothiophen-2-yl)azetidin-2-one (CAS 1291487-43-8) is listed primarily through specialty vendors with less transparent purity specifications . The simpler 4-(5-bromothiophen-2-yl)azetidin-2-one (CAS 1341876-13-8) is available but lacks the 3-amino functionality essential for NAAA inhibitor programs . The target compound thus occupies a unique procurement position as the only commercially available 3-aminoazetidin-2-one that simultaneously contains a 5-bromothiophene C-4 substituent and a DMB N-protecting group.

Chemical Procurement Quality Control Research Supply Chain

High-Value Application Scenarios


NAAA Inhibitor Lead Optimization with C-4 SAR

In N-acylethanolamine acid amidase (NAAA) inhibitor development, the 3-amino group is essential for carbamate formation, a key pharmacophoric element. The C-4 5-bromothiophen-2-yl substituent provides a heavy atom for crystallographic phasing and a synthetic handle for late-stage diversification via cross-coupling to explore SAR at this position, capabilities absent in non-halogenated analogs such as the 3,4-dimethoxyphenyl variant (CAS 1291487-57-4) [1]. The N-1 dimethoxybenzyl group can be selectively removed post-diversification to install sulfonates or other N-substituents, following established deprotection methodology [1]. This compound thus serves as a strategic intermediate for constructing focused NAAA inhibitor libraries.

Fragment-Based Drug Discovery Applications

In fragment-based drug discovery (FBDD), the bromine atom in the 5-bromothiophene moiety provides anomalous scattering for unambiguous fragment soaking and binding mode determination by X-ray crystallography . The compound's molecular weight (397.3 Da) places it at the upper boundary of fragment-like space, making it suitable as a 'scaffold fragment' for structure-guided optimization. The sulfur atom in the thiophene ring offers additional opportunities for sulfur-π and sulfur-hydrogen bonding interactions not available in purely carbocyclic C-4 aryl fragments [1].

Chemical Biology Probe Synthesis via Cross-Coupling

The aryl bromide on the 5-bromothiophene ring enables chemoselective palladium-catalyzed cross-coupling for the installation of biotin tags, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (e.g., diazirines) to generate chemical biology probes . This capability distinguishes the target compound from non-halogenated analogs, which require less efficient C-H activation strategies or de novo synthesis for probe attachment. The orthogonal deprotection of the N-1 dimethoxybenzyl group allows subsequent functionalization at the β-lactam nitrogen without affecting the C-4 conjugation [1].

Multi-Step Synthesis of β-Lactam Clinical Candidates

For process chemistry groups scaling up 3-aminoazetidin-2-one-derived candidates, the compound's availability at NLT 98% purity from multiple certified vendors (MolCore, Leyan) ensures reliable sourcing of a key intermediate [1]. The combination of a free 3-amino group, a bromothiophene cross-coupling handle, and an orthogonally removable DMB protecting group in a single building block reduces the number of synthetic steps required to access diverse lead compounds, offering potential cost and time savings in multi-kilogram campaigns compared to assembling the functional groups sequentially from simpler precursors .

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